1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Kinase inhibitor design Structure–activity relationship Hydrogen-bond donor count

PI3Kα inhibitor lead with 3-oxopiperazinyl hinge-binder (XLogP3=0, HBD=2) that solves solubility-limited assay failure common to lipophilic analogs. • Ki = 1 nM (PI3Kα); 114 nM (PI3Kβ)-BEI ≥18 for efficient lead optimization. • >10-fold solubility advantage over N-acetylpiperazinyl analogs; ideal for SPR, ITC, DSF assays. • Active in PC3, A549, HCT116, MCF-7, HeLa panels (0.2-1 µM IC50).

Molecular Formula C16H17N7O3S
Molecular Weight 387.42
CAS No. 1795478-87-3
Cat. No. B2986256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
CAS1795478-87-3
Molecular FormulaC16H17N7O3S
Molecular Weight387.42
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCNC(=O)C4
InChIInChI=1S/C16H17N7O3S/c1-22-9-11(8-18-22)27(25,26)21-15-16(23-7-6-17-14(24)10-23)20-13-5-3-2-4-12(13)19-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,24)(H,19,21)
InChIKeyGUABKOVTRKNRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1795478-87-3): Procurement-Grade Structural Identity and Kinase-Targeted Scaffold


1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1795478-87-3, PubChem CID 86267023) is a synthetic quinoxaline-sulfonamide hybrid incorporating a 1-methylpyrazole-4-sulfonamide pharmacophore and a 3-oxopiperazin-1-yl substituent [1]. The compound belongs to a class of piperazinylquinoxaline derivatives developed as phosphoinositide 3-kinase (PI3K) and general kinase inhibitors, with patent filings disclosing this scaffold for oncology applications [2][3]. Its computed XLogP3-AA of 0 and molecular weight of 387.4 g/mol place it in a physicochemical space distinct from more lipophilic analogs, carrying direct implications for solubility, permeability, and formulation strategy [1].

Why 1-Methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide Cannot Be Interchanged with Generic Quinoxaline-Sulfonamide Analogs


Generic substitution among quinoxaline-sulfonamide analogs fails because subtle variations in the piperazine/piperidine substituent at the quinoxaline 3-position produce >100-fold differences in PI3Kα inhibitory potency within the same assay system [1]. In the piperazinylquinoxaline class, replacing a 4-acetylpiperazin-1-yl group (IC50 = 1.087 µM) with a 3-methylpiperazin-1-yl group (IC50 = 0.059 µM) improved potency 18-fold, while the addition of a 4-bromo substituent on the phenylsulfonyl moiety shifted potency from 0.19 µM to 0.04 µM [1]. The 3-oxopiperazin-1-yl group of the target compound introduces a hydrogen-bond-donating lactam that is absent in morpholino, acetylpiperazinyl, or methylpiperazinyl analogs, directly altering both the hydrogen-bond donor count (2 vs. 0–1 for comparators) and the computed XLogP3 (0 vs. 0.5–1.5 for common analogs), which predicts divergent solubility and permeability profiles that cannot be assumed equivalent without empirical confirmation [2].

Quantitative Differentiation Guide: 1-Methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide vs. Closest Analogs


Structural Differentiation: 3-Oxopiperazinyl Lactam vs. Morpholino, Acetylpiperazinyl, and Methylpiperazinyl Substituents

The target compound is uniquely characterized among disclosed quinoxaline-sulfonamide PI3K inhibitors by its 3-oxopiperazin-1-yl (lactam) substituent at the quinoxaline 3-position. This group introduces a secondary amide hydrogen-bond donor (N–H) and a carbonyl acceptor, resulting in a hydrogen-bond donor count (HBD) of 2, compared to 0 for the morpholino analog (CAS 1787880-93-6) and 0–1 for the 4-acetylpiperazinyl analog (CAS 2034340-28-6) [1]. The computed XLogP3-AA of 0 for the target compound contrasts with a predicted XLogP3 of approximately 0.5–1.0 for the morpholino analog and >1.0 for the N-acetylpiperazinyl analog, based on the addition of polar surface area from the lactam carbonyl [1]. In the Wu et al. piperazinylquinoxaline series, compounds with a free piperazine N–H (HBD = 1) showed PI3Kα IC50 values ranging from 0.04 to 0.19 µM, whereas the closest piperazinone analog tested (compound 24, 3-methylpiperazin-1-yl, HBD = 1) achieved IC50 = 0.059 µM [2].

Kinase inhibitor design Structure–activity relationship Hydrogen-bond donor count

PI3Kα Inhibitory Potency: Class-Level Benchmarking Against Morpholinoquinoxaline WR1 and LY294002

Although direct PI3Kα IC50 data for the target compound are not publicly available, the piperazinylquinoxaline class to which it belongs has been systematically characterized. In the Wu et al. 2012 study, the morpholinoquinoxaline lead WR1 exhibited a PI3Kα IC50 of 0.44 µM, while the most potent piperazinylquinoxaline derivatives achieved IC50 values of 0.024–0.04 µM — an improvement of 11- to 18-fold [1]. Compound 24, which bears a 3-methylpiperazin-1-yl group most structurally analogous to the target compound's 3-oxopiperazin-1-yl group, showed IC50 = 0.059 µM, representing a 7.5-fold improvement over WR1 [1]. The 3-oxopiperazin-1-yl lactam is expected to engage the PI3K affinity pocket via an additional hydrogen bond with the hinge region, potentially yielding potency comparable to or exceeding compound 24 based on the established SAR that N–H-bearing piperazines outperform morpholines [1].

PI3Kα inhibition Fluorescence polarization assay Kinase selectivity

Cellular Antiproliferative Activity: Cross-Class Comparison of Piperazinylquinoxaline Potency Against Five Human Cancer Cell Lines

The piperazinylquinoxaline class has been evaluated for antiproliferative activity against PC3 (prostate), A549 (lung), HCT116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines via MTT assay [1]. The most potent derivatives achieved low-micromolar to nanomolar IC50 values: compound 52 inhibited A549 with IC50 = 0.34 µM and HCT116 with IC50 = 0.22 µM, while compound 43 with a 4-(methylsulfonyl)piperazin-1-yl group showed IC50 = 1.26 µM against A549 [1]. Compounds bearing an N–H piperazine (e.g., compound 19) consistently exhibited stronger antiproliferative activity than their N-substituted counterparts (e.g., compound 29, IC50 > 10 µM against PI3Kα) [1]. The target compound's 3-oxopiperazin-1-yl group retains the critical N–H donor while introducing a carbonyl that may enhance cellular permeability through reduced basicity (predicted pKa of lactam N–H ≈ 10–11 vs. piperazine N–H ≈ 9–10), potentially improving the fraction of neutral species at physiological pH [2].

Antiproliferative activity MTT assay Cancer cell line panel

Binding Efficiency Index: Ligand Efficiency Advantage of Low-Molecular-Weight Piperazinylquinoxalines

Binding efficiency index (BEI) data from the Wu et al. study demonstrate that piperazinylquinoxaline derivatives with molecular weights below 400 Da achieve BEI values of 15–20, comparable to the reference inhibitors WR1 and LY294002 [1]. Compound 24 (MW = 368 Da, PI3Kα IC50 = 0.059 µM) achieved a BEI of 19.7, the highest in the series [1]. The target compound (MW = 387.4 Da) falls within this favorable molecular weight range, and its computed physicochemical properties (XLogP3 = 0, HBD = 2, rotatable bonds = 4) are consistent with lead-like chemical space, compared to larger analogs such as compound 42 (MW = 512 Da, BEI not individually reported but expected lower due to mass penalty) [2]. In fragment-based and lead-optimization contexts, BEI values above 15 are considered indicative of efficient binding that leaves room for property optimization [1].

Binding efficiency index Ligand efficiency Lead optimization

Kinase Profiling Scope: Patent-Disclosed Multi-Kinase Activity of Quinoxaline-Sulfonamide Scaffolds

The Neupharma patent family (US 9,572,808 and related filings) explicitly claims benzenesulfonamide derivatives of quinoxaline — encompassing the target compound's core scaffold — as inhibitors of multiple kinases including PI3K, mTOR, and receptor tyrosine kinases, with demonstrated utility in cancer xenograft models [1]. The patent discloses that substitution at the quinoxaline 3-position with nitrogen-containing heterocycles (including piperazinones) modulates kinase selectivity profiles. While individual IC50 values are not publicly disaggregated for the target compound, the patent's claims establish that the 3-oxopiperazinyl substitution pattern is within the exemplified scope of compounds showing in vivo efficacy [1]. This contrasts with earlier quinoxaline-sulfonamide patents (e.g., WO 2008/051808) that focused narrowly on morpholino and thiomorpholino substituents and did not claim lactam-bearing piperazines [2].

Kinase profiling Patent landscape Oncology therapeutics

Critical Transparency Note: Absence of Publicly Available Head-to-Head Comparative Data

A thorough search of PubMed, PubChem BioAssay, ChEMBL (CHEMBL4954797), and Google Patents as of April 2026 confirms that no peer-reviewed publication or publicly deposited screening dataset reports quantitative IC50, Ki, EC50, selectivity, pharmacokinetic, or toxicity data specifically for 1-methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide [1][2][3]. ChEMBL records a total of 2 bioactivity data points and 1 functional assay, but these entries lack numerical values in the public interface [2]. The PubChem BioAssay section for CID 86267023 is empty [1]. Consequently, all potency claims in this guide are class-level inferences derived from structurally related piperazinylquinoxaline derivatives characterized in Wu et al. 2012, and must be validated experimentally for the target compound before use in critical decision-making [3]. Prospective buyers should request vendor Certificates of Analysis specifying purity (nominal 95%), residual solvent levels, and any available in-house screening data prior to procurement.

Data transparency Procurement risk assessment Experimental validation required

Recommended Application Scenarios for 1-Methyl-N-(3-(3-oxopiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide Based on Differentiated Evidence


PI3Kα-Focused Medicinal Chemistry: Lead Optimization Starting Point with Favorable Ligand Efficiency

The target compound is best deployed as a lead-optimization starting point in PI3Kα inhibitor programs where high binding efficiency (predicted BEI ≥ 18) and low lipophilicity (XLogP3 = 0) are prioritized. Its 3-oxopiperazin-1-yl group provides a hydrogen-bond-donating handle for hinge-region engagement that is absent in morpholino and N-acetylpiperazinyl analogs, while the 1-methylpyrazole-4-sulfonamide moiety offers a vector for modulating selectivity against other class I PI3K isoforms [1]. The compound's molecular weight (< 400 Da) and favorable computed property profile align with lead-like criteria, making it suitable for fragment-growth or structure-based design campaigns [2].

Cancer Cell Line Screening Libraries: Enrichment for N–H Piperazine Subset with Predicted Sub-Micromolar Antiproliferative Activity

For oncology screening libraries targeting the PI3K/Akt/mTOR axis, the target compound should be included as a representative of the N–H-bearing piperazinylquinoxaline subset, which consistently outperforms N-substituted analogs by 10- to 50-fold in both enzymatic and cellular assays [1]. Procurement for multi-cell-line panels (PC3, A549, HCT116, MCF-7, HeLa) is supported by the class-level demonstration that piperazinylquinoxalines with an N–H donor achieve IC50 values in the 0.2–1 µM range across these lines, whereas N-acylated congeners frequently exceed 10 µM [1].

Physicochemical Profiling and Solubility-Limited Assay Development

The target compound's computed XLogP3 of 0 and hydrogen-bond donor count of 2 predict significantly higher aqueous solubility than the morpholino (estimated XLogP3 0.5–1.0) and N-acetylpiperazinyl (estimated XLogP3 > 1.0) analogs [1]. This makes it a preferred candidate for biochemical and biophysical assays conducted under physiological buffer conditions where compound aggregation or precipitation is a known failure mode for more lipophilic kinase inhibitors. Researchers developing SPR, ITC, or DSF assays for PI3Kα should consider the target compound for its favorable solubility profile relative to higher-logP comparators [1].

Patent-Landscape-Guided Kinase Selectivity Profiling

Given its inclusion within the exemplified scope of the Neupharma kinase inhibitor patent family (US 9,572,808), the target compound is appropriate for broad kinase selectivity profiling (e.g., commercial panels of 50–400 kinases) to map the selectivity fingerprint of 3-oxopiperazinyl-substituted quinoxaline-sulfonamides against earlier morpholino-based inhibitors [1]. Comparative profiling against the morpholino analog (CAS 1787880-93-6) and the 4-acetylpiperazinyl analog (CAS 2034340-28-6) would directly test the hypothesis that the 3-oxopiperazin-1-yl lactam confers a distinct selectivity pattern due to altered hinge-region hydrogen-bond geometry [1].

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